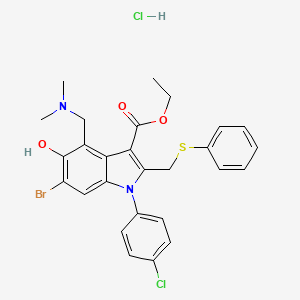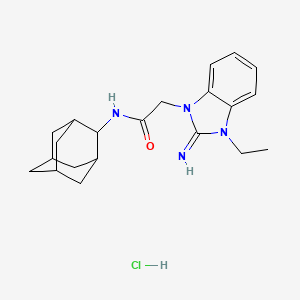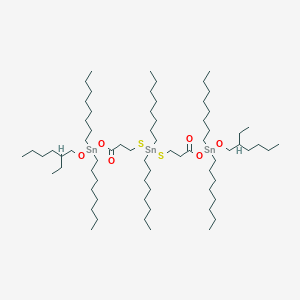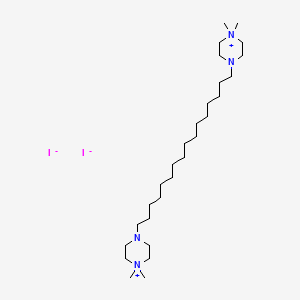
Piperazinium, 4,4'-hexadecamethylenebis(1,1-dimethyl-, diiodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
SD 211-40 is a silicone-based compound known for its defoaming properties. It is widely used in industrial applications due to its effectiveness in very low concentrations. This compound is typically available in a stable emulsion form that is soluble in cool water .
准备方法
Synthetic Routes and Reaction Conditions
The preparation of SD 211-40 involves the synthesis of silicone defoamers. The process generally includes the following steps:
Hydrosilylation Reaction: This involves the addition of silicon-hydrogen bonds to unsaturated carbon-carbon bonds in the presence of a platinum catalyst.
Emulsification: The resulting silicone oil is emulsified in water using surfactants to form a stable emulsion.
Industrial Production Methods
In industrial settings, SD 211-40 is produced in large quantities using continuous reactors to ensure consistent quality and yield. The process involves:
Mixing: Raw materials are mixed in precise proportions.
Reaction: The mixture undergoes hydrosilylation in a controlled environment.
Emulsification: The silicone oil is emulsified using high-shear mixers to produce a stable emulsion.
化学反应分析
Types of Reactions
SD 211-40 primarily undergoes the following types of reactions:
Oxidation: The silicone backbone can be oxidized under harsh conditions.
Hydrolysis: In the presence of water, the silicone bonds can hydrolyze, leading to the formation of silanols.
Substitution: The silicon atoms can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate.
Hydrolysis: Acidic or basic conditions to catalyze the hydrolysis.
Substitution: Nucleophiles such as alcohols or amines.
Major Products
Oxidation: Silicones with hydroxyl or carbonyl functionalities.
Hydrolysis: Silanols and siloxanes.
Substitution: Substituted silicones with various functional groups.
科学研究应用
SD 211-40 has a wide range of applications in scientific research:
Chemistry: Used as a defoaming agent in various chemical reactions to prevent foam formation.
Biology: Employed in biological assays where foam can interfere with the results.
Medicine: Utilized in pharmaceutical formulations to reduce foam during the manufacturing process.
Industry: Widely used in wastewater treatment, paper manufacturing, and food processing to control foam.
作用机制
The defoaming action of SD 211-40 is primarily due to its ability to reduce the surface tension of liquids. The silicone molecules spread over the surface of the foam bubbles, causing them to coalesce and collapse. This action is facilitated by the hydrophobic nature of the silicone backbone and the presence of hydrophilic groups that interact with the liquid phase .
相似化合物的比较
Similar Compounds
Polydimethylsiloxane: Another silicone-based defoamer with similar properties.
Silicone Glycol Copolymers: These compounds also act as defoamers but have different solubility profiles.
Silicone Emulsions: Similar in function but may vary in stability and effectiveness.
Uniqueness
SD 211-40 stands out due to its high effectiveness at very low concentrations and its stable emulsion form, which makes it easy to handle and apply in various industrial processes .
属性
CAS 编号 |
104623-96-3 |
|---|---|
分子式 |
C28H60I2N4 |
分子量 |
706.6 g/mol |
IUPAC 名称 |
4-[16-(4,4-dimethylpiperazin-4-ium-1-yl)hexadecyl]-1,1-dimethylpiperazin-1-ium;diiodide |
InChI |
InChI=1S/C28H60N4.2HI/c1-31(2)25-21-29(22-26-31)19-17-15-13-11-9-7-5-6-8-10-12-14-16-18-20-30-23-27-32(3,4)28-24-30;;/h5-28H2,1-4H3;2*1H/q+2;;/p-2 |
InChI 键 |
PNSVMOKFBVIFCX-UHFFFAOYSA-L |
规范 SMILES |
C[N+]1(CCN(CC1)CCCCCCCCCCCCCCCCN2CC[N+](CC2)(C)C)C.[I-].[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


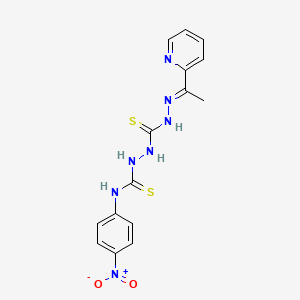
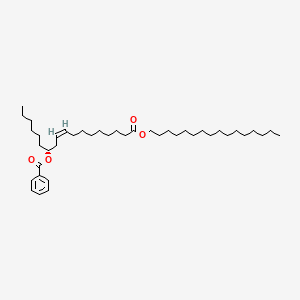
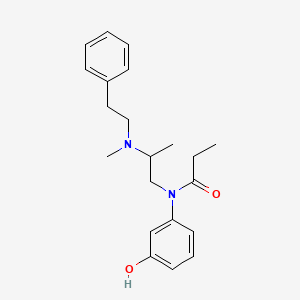
![2-Ethylhexyl 4-(3-butoxy-3-oxopropyl)-10-ethyl-4-[[2-[(2-ethylhexyl)oxy]-2-oxoethyl]thio]-7-oxo-8-oxa-3,5-dithia-4-stannatetradecanoate](/img/structure/B12720351.png)
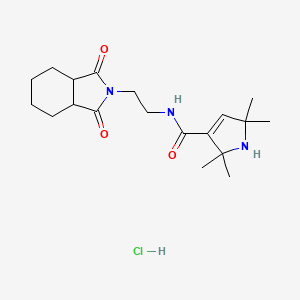
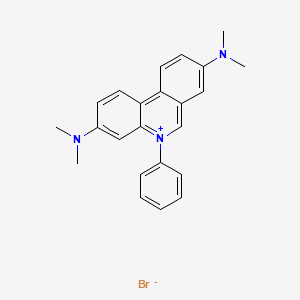

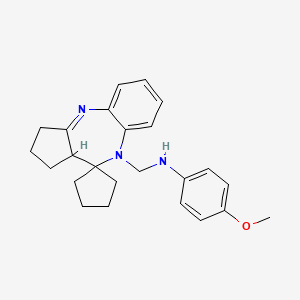
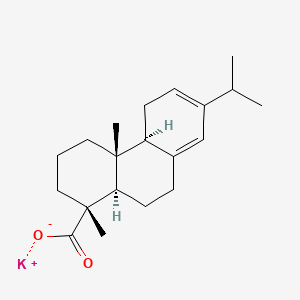
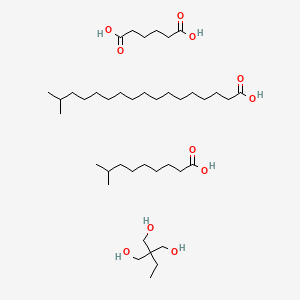
![9-(3-chlorophenyl)-8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraene](/img/structure/B12720382.png)
